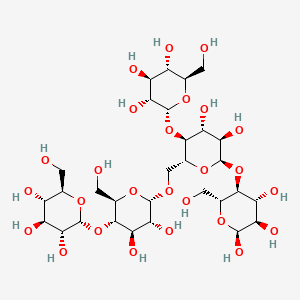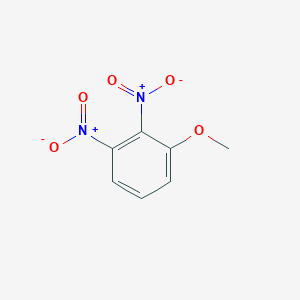
4-(ジメチルアミノ)-3-ニトロベンズアルデヒド
説明
4-(Dimethylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position. This compound is known for its vibrant yellow color and is used in various chemical reactions and applications due to its unique structural properties.
科学的研究の応用
4-(Dimethylamino)-3-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde typically involves the nitration of 4-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)-3-nitrobenzaldehyde may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are carefully controlled to prevent over-nitration and to ensure the purity of the final product.
Types of Reactions:
Oxidation: 4-(Dimethylamino)-3-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(Dimethylamino)-3-nitrobenzoic acid.
Reduction: 4-(Dimethylamino)-3-aminobenzaldehyde.
Substitution: Various halogenated derivatives depending on the halogen used.
作用機序
The mechanism of action of 4-(Dimethylamino)-3-nitrobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of both electron-donating and electron-withdrawing groups. The dimethylamino group enhances nucleophilicity, while the nitro group increases electrophilicity, making the compound versatile in different reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
- 4-(Dimethylamino)benzaldehyde
- 3-Nitrobenzaldehyde
- 4-(Dimethylamino)-3-nitrobenzoic acid
Comparison: 4-(Dimethylamino)-3-nitrobenzaldehyde is unique due to the simultaneous presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
4-(dimethylamino)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMZDXZYHYBOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303078 | |
| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-39-6 | |
| Record name | 59935-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)











![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
